REACTION_CXSMILES
|
[H][H].[C:3](=[O:6])(O)[O-:4].[Na+].[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16]CO.Cl>O.[Pt]=O>[C:3]([OH:4])(=[O:6])[CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16] |f:1.2|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCO
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Air is bubbled through the above mixture for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the consumption of staging material by TLC
|
Type
|
FILTRATION
|
Details
|
The reaction is then filtered though Celite
|
Type
|
WASH
|
Details
|
the Celite washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant solution freeze-dried
|
Type
|
WASH
|
Details
|
The residue is washed with acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The residual oil is chromatographed over 100 g of CC-4 silica gel
|
Type
|
WASH
|
Details
|
eluted with (50-50)acetone-methylene chloride
|
Type
|
CUSTOM
|
Details
|
collecting 20 mL fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |